molecular formula C8H8N2O B15341061 3-(4-Amino-2-pyridyl)-2-propyn-1-ol

3-(4-Amino-2-pyridyl)-2-propyn-1-ol

Cat. No.: B15341061
M. Wt: 148.16 g/mol
InChI Key: VJHDQXGRFXHKNF-UHFFFAOYSA-N
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Description

3-(4-Amino-2-pyridyl)-2-propyn-1-ol is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyridine ring, an amino group, and a propyn-1-ol moiety, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Coupling: One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where 4-aminopyridine is coupled with a suitable alkyne using a boronic acid derivative under palladium catalysis.

  • Hydroamination: Another method involves the hydroamination of 2-propyn-1-ol with 4-aminopyridine in the presence of a suitable catalyst, such as a transition metal complex.

Industrial Production Methods: Industrial production typically employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, which can further undergo reduction to form other derivatives.

  • Reduction: The compound can be reduced to form a variety of amines and amides.

  • Substitution: The propyn-1-ol group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Nitro Derivatives: Resulting from the oxidation of the amino group.

  • Amines and Amides: Formed through reduction reactions.

  • Substituted Alkynes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-(4-Amino-2-pyridyl)-2-propyn-1-ol is utilized in various fields:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: In the study of enzyme inhibitors and receptor ligands.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Employed in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the amino group plays a crucial role in binding and activity.

Comparison with Similar Compounds

  • 3-(4-Pyridyl)-L-alanine: A related compound with applications in peptide synthesis.

  • Fluroxypyr: Another pyridine derivative used as a herbicide.

Uniqueness: 3-(4-Amino-2-pyridyl)-2-propyn-1-ol stands out due to its unique combination of functional groups, which allows for diverse chemical transformations and applications.

This compound's versatility and potential make it a valuable asset in scientific research and industrial applications. Its ability to undergo various reactions and serve as an intermediate in complex syntheses highlights its importance in advancing chemical and biological sciences.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-(4-aminopyridin-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C8H8N2O/c9-7-3-4-10-8(6-7)2-1-5-11/h3-4,6,11H,5H2,(H2,9,10)

InChI Key

VJHDQXGRFXHKNF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)C#CCO

Origin of Product

United States

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